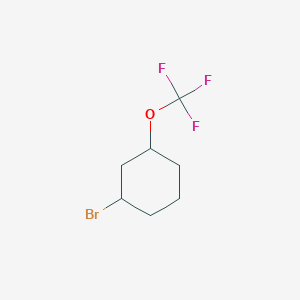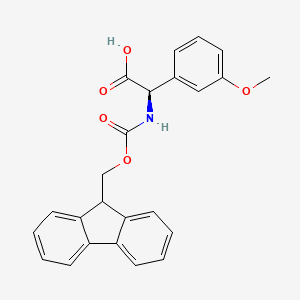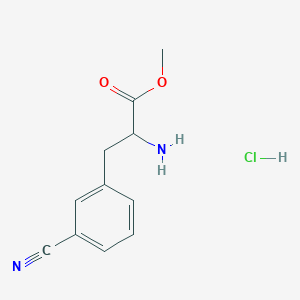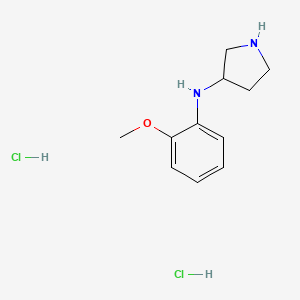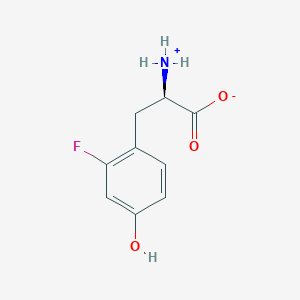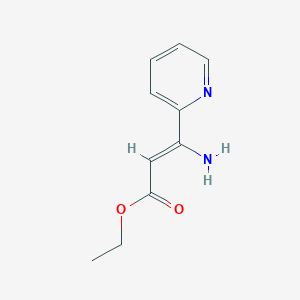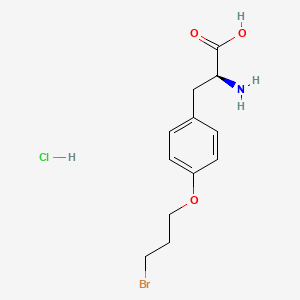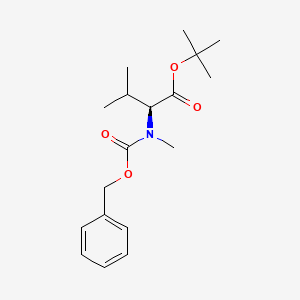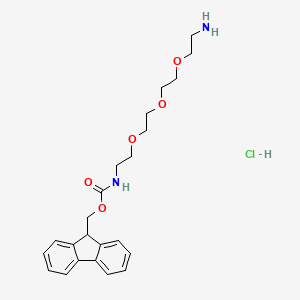
FmocNH-PEG3-CH2CH2NH2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FmocNH-PEG3-CH2CH2NH2 hydrochloride: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound is characterized by its ability to link two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of FmocNH-PEG3-CH2CH2NH2 hydrochloride typically involves a series of chemical synthesis steps. The process begins with the reaction of polyethylene glycol (PEG) with Fmoc-protected amine (FmocNH-CH2CH2NH2). The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reaction. The final product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods: Industrial production of FmocNH-PEG3-CH2CH2NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: FmocNH-PEG3-CH2CH2NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group reacts with electrophiles.
Coupling Reactions: It is commonly used in coupling reactions to form PROTACs by linking two different ligands
Common Reagents and Conditions:
Reagents: Common reagents include organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation
Major Products: The major products formed from these reactions are PROTAC molecules, which are designed to target and degrade specific proteins within cells .
Scientific Research Applications
Chemistry: In chemistry, FmocNH-PEG3-CH2CH2NH2 hydrochloride is used as a linker in the synthesis of complex molecules, including PROTACs. It facilitates the coupling of different ligands to create multifunctional compounds .
Biology and Medicine: In biology and medicine, the compound is used in the development of targeted therapies. PROTACs synthesized using this linker can selectively degrade disease-causing proteins, offering a novel approach to treatment .
Industry: In the industrial sector, FmocNH-PEG3-CH2CH2NH2 hydrochloride is used in the production of pharmaceuticals and research chemicals. Its ability to link different molecules makes it valuable in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of FmocNH-PEG3-CH2CH2NH2 hydrochloride involves its role as a linker in PROTACs. PROTACs contain two ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
FmocNH-PEG3-C2-NH2: Another PEG-based linker used in the synthesis of PROTACs.
FmocNH-PEG4-CH2CH2NH2 hydrochloride: A similar compound with an additional ethylene glycol unit, offering different linker lengths for PROTAC synthesis.
Uniqueness: FmocNH-PEG3-CH2CH2NH2 hydrochloride is unique due to its specific PEG chain length and functional groups, which provide optimal flexibility and stability for PROTAC synthesis. Its ability to form stable linkages between ligands makes it a valuable tool in targeted protein degradation .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5.ClH/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22;/h1-8,22H,9-17,24H2,(H,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZIMCXPIBEZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
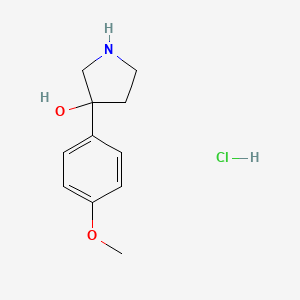
![2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid](/img/structure/B8095698.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8095700.png)

